Sodium 2,4-dichlorobenzoate
Overview
Description
Sodium 2,4-dichlorobenzoate is a chemical compound with the molecular formula C₇H₃Cl₂NaO₂. It is the sodium salt of 2,4-dichlorobenzoic acid and is commonly used in various industrial and research applications. This compound is known for its stability and reactivity, making it a valuable substance in chemical synthesis and other scientific fields .
Mechanism of Action
Mode of Action
It is known that benzoates, in general, can interact with various biological molecules and processes, potentially influencing cellular functions .
Biochemical Pathways
Sodium 2,4-dichlorobenzoate is a key intermediate in the aerobic biodegradation of some polychlorinated biphenyl (PCB) congeners . These are important environmental pollutants relatively resistant to biodegradation . The compound is involved in the 2,4-Dichlorobenzoate Pathway, which includes 4-chlorobenzoate, an intermediate for the preparation of dyes, fungicides, pharmaceuticals, and other organic chemicals .
Pharmacokinetics
It is known that the compound is a solid and white in color . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
It is known that the compound plays a role in the degradation of certain environmental pollutants .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s role in the degradation of PCBs suggests that its action may be influenced by the presence of these pollutants in the environment
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 2,4-dichlorobenzoate can be synthesized through the neutralization of 2,4-dichlorobenzoic acid with sodium hydroxide. The reaction typically involves dissolving 2,4-dichlorobenzoic acid in water or an appropriate solvent, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the solid this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale neutralization processes. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as filtration, crystallization, and drying to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions: Sodium 2,4-dichlorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride may be used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted benzoates can be formed.
Oxidation Products: Oxidation can lead to the formation of chlorinated benzoic acids.
Reduction Products: Reduction may yield less chlorinated or dechlorinated benzoates.
Scientific Research Applications
Sodium 2,4-dichlorobenzoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on various biological targets.
Industry: It is used in the manufacture of dyes, fungicides, and pharmaceuticals
Comparison with Similar Compounds
2,4-Dichlorobenzoic Acid: The parent compound of sodium 2,4-dichlorobenzoate, used in similar applications.
2,4-Dichlorobenzyl Alcohol: Another chlorinated benzoate derivative with antiseptic properties.
2,4-Dichlorobenzamide: Used in the synthesis of various organic compounds
Uniqueness: this compound is unique due to its sodium salt form, which enhances its solubility and reactivity compared to its parent acid. This makes it more versatile in various chemical and industrial applications .
Properties
IUPAC Name |
sodium;2,4-dichlorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O2.Na/c8-4-1-2-5(7(10)11)6(9)3-4;/h1-3H,(H,10,11);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYLSIXULOLXJR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NaO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635716 | |
Record name | Sodium 2,4-dichlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38402-11-8 | |
Record name | Benzoic acid, 2,4-dichloro-, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038402118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2,4-dichloro-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Sodium 2,4-dichlorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60635716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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